2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one
Overview
Description
2’-Bromo-6’-(dibutylamino)-3’-methylspiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of bromine, dibutylamino, and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-6’-(dibutylamino)-3’-methylspiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the dibutylamino and methyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-6’-(dibutylamino)-3’-methylspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) are employed under controlled conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce a variety of substituted spiro compounds.
Scientific Research Applications
2’-Bromo-6’-(dibutylamino)-3’-methylspiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chromophoric properties.
Mechanism of Action
The mechanism of action of 2’-Bromo-6’-(dibutylamino)-3’-methylspiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and dibutylamino groups play a crucial role in its reactivity and binding affinity. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2’-Anilino-6’-(dibutylamino)-3’-methoxy-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one: Similar in structure but with an anilino and methoxy group instead of bromine and methyl groups.
2’-Anilino-6’-(dibutylamino)-3’-methylfluoran: Shares the dibutylamino and methyl groups but differs in the core structure.
Uniqueness
2’-Bromo-6’-(dibutylamino)-3’-methylspiro[2-benzofuran-3,9’-xanthene]-1-one stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. Its spiro structure also contributes to its distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2'-bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30BrNO3/c1-4-6-14-31(15-7-5-2)20-12-13-23-27(17-20)33-26-16-19(3)25(30)18-24(26)29(23)22-11-9-8-10-21(22)28(32)34-29/h8-13,16-18H,4-7,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPLAFJEGMCRDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130251 | |
Record name | 2′-Bromo-6′-(dibutylamino)-3′-methylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117342-26-4 | |
Record name | 2′-Bromo-6′-(dibutylamino)-3′-methylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117342-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Bromo-6′-(dibutylamino)-3′-methylspiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-bromo-6'-(dibutylamino)-3'-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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